![molecular formula C20H18FN7O B2989947 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034422-48-3](/img/structure/B2989947.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H18FN7O and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo[4,3-a]pyrazine moiety, a pyrrolidine ring, and a fluorophenyl group. The molecular formula and weight are not explicitly provided in the search results; however, it can be inferred from similar compounds that it possesses unique electronic properties due to the presence of the triazole and pyrazine rings.
Property | Value |
---|---|
CAS Number | 1613021-85-4 |
Molecular Weight | Approx. 393.38 |
Key Functional Groups | Triazole, Pyrazine, Pyrrolidine |
The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways that influence cell proliferation and apoptosis.
For instance, related compounds have shown potential as inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .
Anticancer Activity
Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives in cancer treatment. For example:
- Inhibition of PD-1/PD-L1 : Certain derivatives have been shown to effectively inhibit the PD-1/PD-L1 pathway, promoting T-cell activation and enhancing anti-tumor immunity .
Antimalarial Activity
Triazolo derivatives have also been investigated for their antimalarial properties. A study designed a library of compounds that included triazolo derivatives and evaluated their activity against Plasmodium falciparum. Some compounds exhibited promising IC50 values in the low micromolar range, indicating potential as antimalarial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the triazolo and fluorophenyl groups can significantly enhance biological activity. For instance:
- Fluorination : The introduction of fluorine atoms has been associated with increased binding affinity to target proteins due to enhanced hydrophobic interactions.
Case Study 1: Immunotherapy Development
A novel series of [1,2,4]triazolo derivatives were synthesized and tested for their ability to inhibit PD-L1 interactions. Among these compounds, one exhibited an IC50 value of 92.3 nM and significantly increased interferon-gamma production in co-culture assays involving T cells . This finding underscores the potential for developing new immunotherapeutics based on triazolo derivatives.
Case Study 2: Antimalarial Screening
In another study focusing on antimalarial activity, a library of [1,2,4]triazolo derivatives was screened against Plasmodium falciparum. Compounds with IC50 values as low as 2.24 μM were identified as potent inhibitors of falcipain-2, a critical enzyme for the parasite's lifecycle . This highlights the therapeutic promise of these compounds in treating malaria.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O/c21-15-3-1-13(2-4-15)14-9-17(23-10-14)20(29)25-16-5-7-27(11-16)18-19-26-24-12-28(19)8-6-22-18/h1-4,6,8-10,12,16,23H,5,7,11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDENHZWRVUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.